5-acetamido-2-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
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Overview
Description
5-acetamido-2-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex organic compound with a significant molecular structure It is characterized by multiple hydroxyl groups, acetamido groups, and carboxylic acid functionalities, making it a highly functionalized molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-2-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid involves multiple steps, including the protection and deprotection of functional groups, selective acylation, and glycosylation reactions. The reaction conditions typically require the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process would likely include the optimization of reaction conditions such as temperature, pH, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific transformation desired, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
5-acetamido-2-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its multiple functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with its targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl: A similar compound with acetamido and hydroxyl groups but a different core structure.
2-acetamido-2-deoxy-beta-D-glucopyranose:
Uniqueness
What sets 5-acetamido-2-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid apart is its highly functionalized structure, which provides a wide range of chemical reactivity and potential applications. Its multiple functional groups allow for diverse interactions and transformations, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C22H36N2O17 |
---|---|
Molecular Weight |
600.5 g/mol |
IUPAC Name |
5-acetamido-2-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H36N2O17/c1-7(27)23-14(9(29)3-10(30)20(36)37)18(35)17(34)13(6-26)40-22(21(38)39)4-11(31)15(24-8(2)28)19(41-22)16(33)12(32)5-25/h9,11-19,25-26,29,31-35H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,36,37)(H,38,39) |
InChI Key |
RBHZITKOXCMFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O |
Origin of Product |
United States |
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